4-(2-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine
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Overview
Description
The compound “4-(2-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine” belongs to the class of organic compounds known as thiadiazines . Thiadiazines are heterocyclic compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined using spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques provide information about the types and numbers of atoms in the molecule, as well as their connectivity .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The presence of the thiadiazine ring could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Antimicrobial Activity
Thiadiazines have been synthesized and evaluated for their antimicrobial activities. For instance, formazans derived from Mannich base of thiadiazole compounds have shown moderate antimicrobial activity against pathogenic strains like Escherichia coli and Salmonella typhi (Sah et al., 2014). Another study synthesized 1,3,5-thiadiazines and their isomerism into 1,3,5-triazines, demonstrating antimicrobial activity against gram-positive and gram-negative microorganisms (Deohate & Berad, 2005).
Anticancer Applications
Certain thiadiazine derivatives have been explored for their anticancer potential. For example, novel thiadiazoles incorporating pyrazole moiety as anticancer agents were synthesized, showing a concentration-dependent cellular growth inhibitory effect on the breast carcinoma cell line MCF-7 (Gomha et al., 2014). Additionally, fused 1,2,4-triazole derivatives carrying thiadiazine and fluoro-phenyl moieties were synthesized, with some exhibiting moderate to excellent antitumor activity against various cancer cell lines (Bhat et al., 2009).
Enzyme Inhibition
Thiadiazine derivatives have also been investigated for their enzyme inhibitory activities. For instance, the synthesis of dipyrimido[4,5-b:5,4-e][1,4]thiazines was explored, assessing their enzyme inhibitory activity on soybean 15-lipoxygenase, which is relevant for understanding mechanisms of inflammation and cancer (Karimian et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c1-16-10-8-9-15-19(16)20-23-21(17-11-4-2-5-12-17)25-22(24-20)18-13-6-3-7-14-18/h2-15,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSABOFPROHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2N=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine |
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